2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
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Overview
Description
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a pyrimidinylamino substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methyl-2-aminopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then participate in further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or ethanol, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst, are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .
Scientific Research Applications
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound has a similar structure but contains a fluorine atom instead of a methyl group on the pyrimidine ring.
2-Chloro-4-aminopyridine: This compound has a similar chloro and amino substitution pattern but on a pyridine ring instead of a benzoic acid moiety.
Uniqueness
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a pyrimidinylamino substituent allows for versatile chemical modifications and interactions with various molecular targets .
Properties
IUPAC Name |
2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-4-5-14-12(15-7)16-8-2-3-10(13)9(6-8)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZVDCIVFNYMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282733-39-4 |
Source
|
Record name | 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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